Cas no 6323-67-7 (2-(1-bromonaphthalen-2-yl)acetonitrile)

2-(1-bromonaphthalen-2-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(1-bromonaphthalen-2-yl)acetonitrile
- (1-Brom-[2]naphthyl)-acetonitril
- (1-bromo-[2]naphthyl)-acetonitrile
- (1-bromo-2-naphthyl)acetonitrile
- (1-bromonaphthalen-2-yl)acetonitrile
- 1-bromo-2-(cyanomethyl)naphthalene
- 1-bromo-2-cyanomethylnaphthalene
- AC1L5S37
- AC1Q4S5A
- AR-1A0804
- CTK2F6786
- KST-1A7704
- NSC34192
- SureCN956020
- NSC-34192
- RHQQHKIKBBTRBT-UHFFFAOYSA-N
- 2-(1-Bromo-2-naphthyl)acetonitrile
- alpha-(1-bromo-2-naphthyl)acetonitrile
- SCHEMBL956020
- 1-Bromonaphthalene-2-acetonitrile
- MFCD18410690
- DTXSID60283913
- 6323-67-7
- 1-bromo-2-naphthylacetonitrile
- SY326915
-
- インチ: InChI=1S/C12H8BrN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2
- InChIKey: RHQQHKIKBBTRBT-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC(=C2Br)CC#N
計算された属性
- 精确分子量: 244.98404
- 同位素质量: 244.98401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 242
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8Ų
- XLogP3: 3.5
じっけんとくせい
- PSA: 23.79
- LogP: 3.66838
2-(1-bromonaphthalen-2-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219000559-250mg |
1-Bromonaphthalene-2-acetonitrile |
6323-67-7 | 98% | 250mg |
$727.60 | 2023-09-01 | |
eNovation Chemicals LLC | Y1217584-1g |
2-(1-Bromonaphthalen-2-yl)acetonitrile |
6323-67-7 | 95% | 1g |
$550 | 2025-02-18 | |
Alichem | A219000559-1g |
1-Bromonaphthalene-2-acetonitrile |
6323-67-7 | 98% | 1g |
$1617.60 | 2023-09-01 | |
eNovation Chemicals LLC | Y1217584-1g |
2-(1-Bromonaphthalen-2-yl)acetonitrile |
6323-67-7 | 95% | 1g |
$550 | 2025-02-22 | |
eNovation Chemicals LLC | Y1217584-1g |
2-(1-Bromonaphthalen-2-yl)acetonitrile |
6323-67-7 | 95% | 1g |
$550 | 2024-05-23 | |
Alichem | A219000559-500mg |
1-Bromonaphthalene-2-acetonitrile |
6323-67-7 | 98% | 500mg |
$999.60 | 2023-09-01 |
2-(1-bromonaphthalen-2-yl)acetonitrile 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
2-(1-bromonaphthalen-2-yl)acetonitrileに関する追加情報
2-(1-Bromonaphthalen-2-yl)Acetonitrile: A Comprehensive Overview
2-(1-Bromonaphthalen-2-yl)acetonitrile, also known by its CAS number 6323-67-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a brominated naphthalene ring with an acetonitrile group, making it a versatile building block for various applications.
The molecular structure of 2-(1-bromonaphthalen-2-yl)acetonitrile consists of a naphthalene ring system substituted with a bromine atom at position 1 and an acetonitrile group at position 2. This arrangement imparts the compound with distinct electronic and optical properties, which are highly desirable in advanced materials and pharmaceutical research. Recent studies have highlighted its potential as a precursor for synthesizing functional materials, such as organic semiconductors and optoelectronic devices.
In terms of physical properties, 6323-67-7 exhibits a high degree of thermal stability, which is crucial for its use in high-temperature applications. Its solubility in common organic solvents, such as dichloromethane and toluene, further enhances its utility in synthetic chemistry. Researchers have also explored its reactivity under various conditions, revealing its suitability as an intermediate in the synthesis of complex aromatic compounds.
The synthesis of 2-(1-bromonaphthalen-2-yl)acetonitrile typically involves a Friedel-Crafts alkylation reaction or other electrophilic substitution methods. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process. These developments align with the growing demand for sustainable chemical manufacturing practices.
In the realm of applications, this compound has found significant use in drug discovery programs targeting various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to act as a scaffold for constructing bioactive molecules has been demonstrated in several recent studies published in reputable journals such as Nature Communications and Chemical Science.
Beyond pharmaceuticals, 6323-67-7 has also shown promise in the development of advanced materials. For instance, researchers have utilized it as a precursor for synthesizing naphthacene-based polymers with enhanced electronic properties. These materials hold potential for applications in flexible electronics and energy storage systems.
In terms of safety considerations, handling this compound requires adherence to standard laboratory protocols to ensure minimal exposure risks. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid prolonged contact with skin or inhalation of vapors.
The future outlook for 2-(1-bromonaphthalen-2-yl)acetonitrile appears bright, driven by ongoing research into its applications across diverse fields. Collaborative efforts between academic institutions and industry partners are expected to yield new insights into its potential uses, further solidifying its position as an essential compound in modern chemistry.
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